molecular formula C10H6BrClN2O B13041935 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B13041935
M. Wt: 285.52 g/mol
InChI Key: GRXYEAJTLTZACE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with an imidazole ring and a carbaldehyde group. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. It may also interact with DNA, causing disruptions in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

1-(2-bromo-4-chlorophenyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C10H6BrClN2O/c11-9-3-7(12)1-2-10(9)14-4-8(5-15)13-6-14/h1-6H

InChI Key

GRXYEAJTLTZACE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C=O

Origin of Product

United States

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